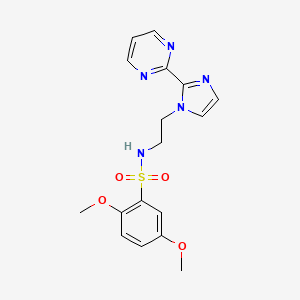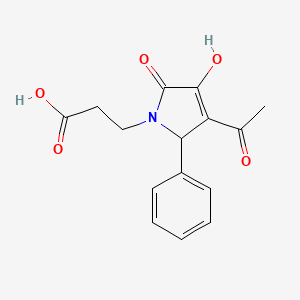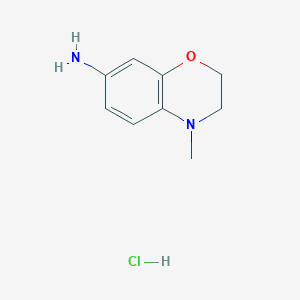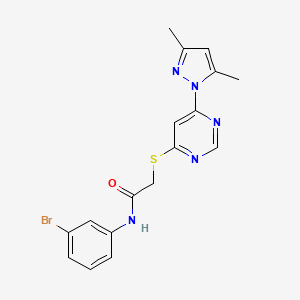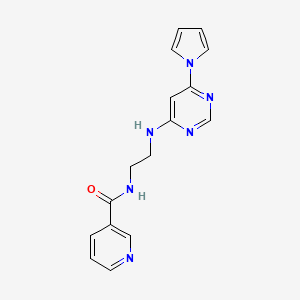
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound, also known as N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-carboxamide, primarily targets kinase enzymes . These enzymes play a crucial role in cellular signaling, promoting cell proliferation and survival .
Mode of Action
The compound interacts with its targets by inhibiting their activity . It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes , with IC50 values in the nanomolar range . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular function .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . By inhibiting key enzymes in this pathway, the compound can disrupt these processes and induce cell cycle arrest .
Result of Action
The compound’s action results in cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2 . These changes at the molecular and cellular level contribute to the compound’s cytotoxic effects .
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide are not fully understood yet. It is known that the compound has a solid form which can be recrystallized from ethanol . The compound’s infrared spectrum shows peaks at 3,214 cm^-1 (NH) and 1,647 cm^-1 (amide C=O), indicating the presence of amide functional groups .
Cellular Effects
The cellular effects of this compound are currently under investigation. Preliminary studies suggest that the compound may have an impact on cell growth and glucose uptake rate
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that the compound interacts with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound has a melting point of 196–198 °C , suggesting that it is stable under normal laboratory conditions
Eigenschaften
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(13-4-3-5-17-11-13)19-7-6-18-14-10-15(21-12-20-14)22-8-1-2-9-22/h1-5,8-12H,6-7H2,(H,19,23)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDSQSOPZDDOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Methylspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/new.no-structure.jpg)
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B2987958.png)
![1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2987960.png)
![3-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2987964.png)

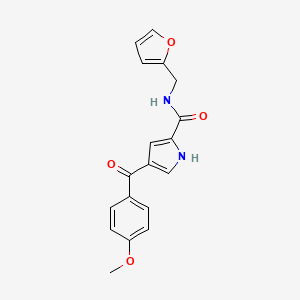
![1-(1,3-BENZOXAZOL-2-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE](/img/structure/B2987967.png)
![6-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylpyridazin-3-amine](/img/structure/B2987969.png)
